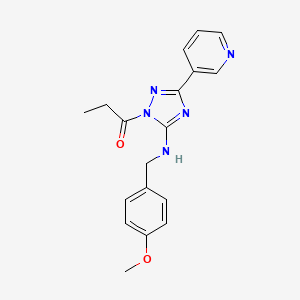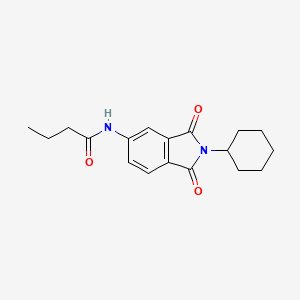
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide, also known as BPN or BPNH, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide involves its ability to bind to proteins and modulate their activity. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide binds to proteins in a reversible manner and can be used to study the function of specific proteins in cells.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and modulate the expression of specific genes. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in scientific research is its specificity. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has a high affinity for certain proteins and can be used to study their function in cells. However, one of the limitations of using 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is its potential toxicity. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide. One potential area of research is the development of new derivatives of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide with improved specificity and reduced toxicity. Another area of research is the study of the potential therapeutic applications of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is a chemical compound that has been widely used in scientific research for its potential applications in various fields. Its ability to bind to proteins and modulate their activity has made it a valuable tool for the study of protein-protein interactions. While there are limitations to its use, the potential applications of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in the future are promising.
Méthodes De Synthèse
The synthesis of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide involves the reaction of 4-methyl-2-nitroaniline with 5-bromo-2-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in its pure form.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is in the study of protein-protein interactions. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been used as a chemical probe to study the binding interactions between proteins and small molecules.
Propriétés
IUPAC Name |
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c1-8-2-5-12(13(6-8)18(20)21)17-14(19)10-7-9(15)3-4-11(10)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCBYHJIURSMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6120926 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N',N'''-1,6-hexanediylbis{N-[2-(4-methoxyphenyl)ethyl]urea}](/img/structure/B5202110.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![3-(4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5202123.png)
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B5202134.png)
![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)

![7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5202142.png)


![5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202156.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B5202168.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5202172.png)